molecular formula C25H31N3O5 B11397284 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11397284
M. Wt: 453.5 g/mol
InChI Key: LWMNMQHNHANDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound featuring a 1,2,5-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include nitriles and hydroxylamines.

    Substitution reactions:

    Acetamide formation: The final step involves the formation of the acetamide group, which can be achieved through amidation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s potential as a drug candidate is being investigated. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide: This compound has a similar structure but with a methoxy group instead of a propan-2-yl group.

    2-(4-tert-butylphenoxy)-N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide: This compound features a tert-butyl group, which can influence its chemical and biological properties.

Uniqueness

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C25H31N3O5/c1-5-13-30-21-12-9-19(15-22(21)31-14-6-2)24-25(28-33-27-24)26-23(29)16-32-20-10-7-18(8-11-20)17(3)4/h7-12,15,17H,5-6,13-14,16H2,1-4H3,(H,26,28,29)

InChI Key

LWMNMQHNHANDOY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)C)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.